1-Methylindole-2-carboxylic acid

Catalog No.
S702862
CAS No.
16136-58-6
M.F
C10H9NO2
M. Wt
175.18 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Methylindole-2-carboxylic acid

CAS Number

16136-58-6

Product Name

1-Methylindole-2-carboxylic acid

IUPAC Name

1-methylindole-2-carboxylic acid

Molecular Formula

C10H9NO2

Molecular Weight

175.18 g/mol

InChI

InChI=1S/C10H9NO2/c1-11-8-5-3-2-4-7(8)6-9(11)10(12)13/h2-6H,1H3,(H,12,13)

InChI Key

MAHAMBLNIDMREX-UHFFFAOYSA-N

SMILES

CN1C2=CC=CC=C2C=C1C(=O)O

Canonical SMILES

CN1C2=CC=CC=C2C=C1C(=O)O

1-MIC is a heterocyclic molecule containing a fused indole ring and a carboxylic acid functional group []. Indole rings are found in nature as parts of important biomolecules like tryptophan and alkaloids []. Research on 1-MIC explores its potential as a building block for more complex molecules of scientific interest.


Molecular Structure Analysis

1-MIC consists of a ten-carbon skeleton with a nitrogen atom and an oxygen atom incorporated into the ring structure. A methyl group (CH3) is attached to the first carbon, and a carboxylic acid group (COOH) is attached to the second carbon []. This structure gives 1-MIC some unique properties that researchers are exploring for potential applications.


Physical And Chemical Properties Analysis

Scientific suppliers list 1-MIC as a powder with a melting point around 212-213°C (decomposition) []. Information on other properties like boiling point and solubility is not publicly available.

As a Reactant in Organic Synthesis

1-MICA is primarily employed as a reactant in organic synthesis, particularly for the preparation of more complex molecules with diverse functionalities. Here are some specific examples:

  • Synthesis of keto-indoles: 1-MICA can be used to synthesize keto-indoles, which are a class of compounds with potential applications as indoleamine 2,3-dioxygenase (IDO) inhibitors. IDO is an enzyme involved in the regulation of the immune system, and its inhibition is being explored in the context of cancer treatment. Source: Sigma-Aldrich product page for 1-Methylindole-2-carboxylic acid:
  • Derivatives with potential antitumor activity: 1-MICA can serve as a starting material for the synthesis of fenbufen and ethacrynic acid derivatives, which are classes of compounds exhibiting potential antitumor properties. These derivatives are often obtained through amide coupling reactions. Source: Sigma-Aldrich product page for 1-Methylindole-2-carboxylic acid:
  • Diastereoselective synthesis of vinylated heterocycles: 1-MICA can be utilized in the diastereoselective synthesis of vinylated heterocycles. This process involves the stereochemically controlled addition of a vinyl group to a heterocyclic ring, leading to molecules with specific spatial arrangements of atoms. Such compounds are of interest in drug discovery due to their potential for enhanced biological activity. Source: Recent Progress in Ruthenium-Catalyzed Transformations
  • Synthesis of 2,3-dihalo indoles: 1-MICA can be employed in the synthesis of 2,3-dihalo indoles. This reaction utilizes hypervalent iodine reagents to achieve decarboxylative halogenation, a process that removes the carboxylic acid group and introduces two halogen atoms (e.g., chlorine, bromine) at specific positions on the indole ring. The resulting compounds hold promise for further exploration in various research fields. Source: Hypervalent Iodine-Mediated Decarboxylative Halogenation of Carboxylic Acids and Esters
  • Preparation of α-ketoamides: 1-MICA can be used to prepare α-ketoamides, a class of compounds exhibiting potential as cathepsin S inhibitors. Cathepsin S is an enzyme involved in tumor invasion and angiogenesis (blood vessel formation), and its inhibition is a strategy being investigated for cancer treatment. Source: Design, Synthesis, and Biological Evaluation of Novel α-Ketoamides as Cathepsin S Inhibitors:

XLogP3

2

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (97.44%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.44%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

16136-58-6

Wikipedia

1-Methylindole-2-carboxylic acid

Dates

Modify: 2023-08-15

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